![molecular formula C8H15NO B6238929 octahydro-1H-indol-6-ol, Mixture of diastereomers CAS No. 1889927-06-3](/img/no-structure.png)
octahydro-1H-indol-6-ol, Mixture of diastereomers
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Overview
Description
Octahydro-1H-indol-6-ol is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Octahydro-1H-indol-6-ol is a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of indazoles, which are related to indoles, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of octahydro-1H-indole have been critically evaluated . These properties include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy as a function of temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as octahydro-1H-indol-6-ol, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been shown to exhibit anti-inflammatory activities . This suggests that octahydro-1H-indol-6-ol could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have been used in the treatment of cancer cells . The biological activity of these compounds against cancer cells has attracted increasing attention in recent years .
Anti-HIV Properties
Indole derivatives have also been found to possess anti-HIV properties . This suggests that octahydro-1H-indol-6-ol could potentially be used in the treatment of HIV.
Antioxidant Properties
Indole derivatives have been shown to exhibit antioxidant properties . This suggests that octahydro-1H-indol-6-ol could potentially be used as an antioxidant.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that octahydro-1H-indol-6-ol could potentially be used in the treatment of microbial infections.
Antitubercular Properties
Indole derivatives have been shown to exhibit antitubercular properties . This suggests that octahydro-1H-indol-6-ol could potentially be used in the treatment of tuberculosis.
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . This suggests that octahydro-1H-indol-6-ol could potentially be used in the treatment of diabetes.
Mechanism of Action
- IDTs share a common core structure consisting of an indole ring moiety derived from indole-3-glycerol phosphate (IGP) and a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) .
- Modifications such as cyclization, oxidation, and prenylation contribute to the molecular complexity of IDTs .
Target of Action
Mode of Action
Biochemical Pathways
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for octahydro-1H-indol-6-ol, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the indole ring, reduction of the double bond, and diastereoselective reduction of the ketone to form the desired mixture of diastereomers.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitro-1-(2-oxopropyl)indole.", "Step 2: Reduction of the nitro group using sodium borohydride in methanol to form 3-amino-1-(2-oxopropyl)indole.", "Step 3: Reduction of the double bond using hydrogenation in the presence of a palladium catalyst to form octahydro-1H-indol-6-one.", "Step 4: Diastereoselective reduction of the ketone using sodium borohydride in the presence of acetic acid and hydrochloric acid to form a mixture of diastereomers of octahydro-1H-indol-6-ol.", "Step 5: Purification of the mixture of diastereomers using column chromatography with ethyl acetate and water as eluents." ] } | |
CAS RN |
1889927-06-3 |
Product Name |
octahydro-1H-indol-6-ol, Mixture of diastereomers |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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